Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H26N2O5S2 and its molecular weight is 486.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that result in their biological activity .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonding .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Biological Activity
Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the introduction of various functional groups onto the thiophene ring. The synthetic pathway typically includes:
- Formation of the Thiophene Ring : Starting from commercially available precursors.
- Sulfonation : Introduction of the sulfonyl group via electrophilic aromatic substitution.
- Piperazine Linkage : Coupling with piperazine derivatives to enhance biological activity.
- Methyl Ester Formation : Final methylation to yield the ester form.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Thiophene derivatives, including our compound of interest, have been extensively studied for their antimicrobial properties. The following table summarizes the antimicrobial efficacy against various bacterial strains:
Compound | S. aureus | E. coli | B. subtilis | S. typhosa |
---|---|---|---|---|
2 µg/ml | + | - | ++ | + |
5 µg/ml | ++ | + | + | ++ |
- Key Findings : The compound exhibited moderate to strong activity against Staphylococcus aureus and Bacillus subtilis, indicating potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of thiophene derivatives are attributed to their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including:
- Prostate Cancer (PC-3) : IC50 values in the low micromolar range were observed.
- Colon Cancer (HT-29) : The compound showed comparable activity to established chemotherapeutics like doxorubicin.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiophene derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Interference with Cell Signaling : The presence of piperazine enhances interaction with cellular receptors, potentially modulating signaling pathways related to cell survival and proliferation .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of similar thiophene compounds against human prostate cancer cells, revealing that modifications in the thiophene structure significantly enhanced antiproliferative effects .
- Antimicrobial Evaluation : Another investigation focused on a series of thiophene derivatives, including those with sulfonamide linkages, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-7-9-18(10-8-17)21-16-32-22(24(27)31-3)23(21)33(28,29)26-13-11-25(12-14-26)19-5-4-6-20(15-19)30-2/h4-10,15-16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIMWYBLCGWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.